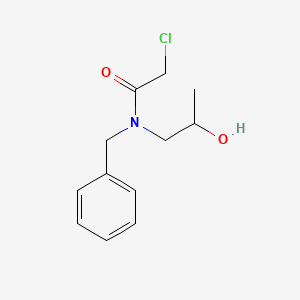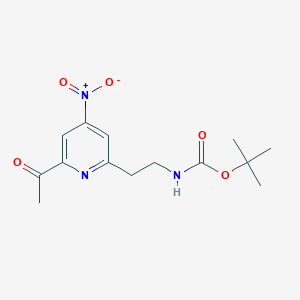
Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C14H19N3O5 and a molecular weight of 309.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an acetyl group, and a nitropyridine moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate involves several steps. One common method includes the reaction of 2-(6-acetyl-4-nitropyridin-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification techniques.
Chemical Reactions Analysis
Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules .
Comparison with Similar Compounds
Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate can be compared with similar compounds such as:
Tert-butyl (6-acetyl-4-nitropyridin-2-YL)methylcarbamate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O5 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-acetyl-4-nitropyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H19N3O5/c1-9(18)12-8-11(17(20)21)7-10(16-12)5-6-15-13(19)22-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,15,19) |
InChI Key |
BJEJWAMPMJDQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
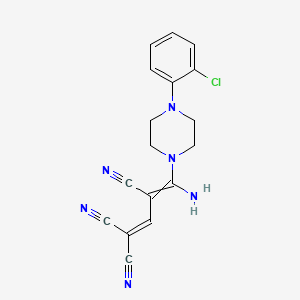
![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)
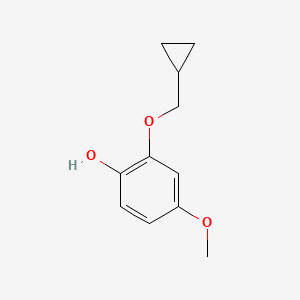
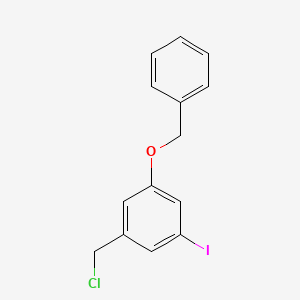
![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)
